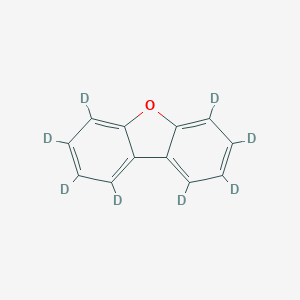

Dibenzofuran-D8

描述

Dibenzofuran-D8 is a deuterated form of dibenzofuran, where eight hydrogen atoms are replaced by deuterium. This compound is a heterocyclic organic molecule with two benzene rings fused to a central furan ring. It is commonly used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its stability and distinct isotopic signature .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzofuran-D8 typically involves the deuteration of dibenzofuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing dibenzofuran and a palladium catalyst. The reaction conditions are optimized to achieve maximum yield and purity .

化学反应分析

Types of Reactions: Dibenzofuran-D8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dibenzofuran-4,4’-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrothis compound.

Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene rings of this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Bromine, chlorine, iron(III) bromide, aluminum chloride, room temperature or slightly elevated temperatures.

Major Products Formed:

Oxidation: Dibenzofuran-4,4’-dione-D8.

Reduction: Dihydrothis compound.

Substitution: Halogenated this compound derivatives.

科学研究应用

Analytical Chemistry

Internal Standard in Mass Spectrometry and NMR

Dibenzofuran-D8 is widely utilized as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows for distinct isotopic signatures that facilitate accurate quantification of analytes. In MS, it provides a reference signal that improves the precision of measurements by creating a mass difference compared to non-deuterated compounds.

Metabolic Studies

In biological research, this compound has been employed to trace the incorporation and transformation of dibenzofuran in metabolic pathways. Its isotopic labeling enables researchers to monitor metabolic processes with high sensitivity and specificity. Studies have shown that it can help elucidate the metabolic fate of dibenzofuran derivatives in various biological systems, including mammalian tissues .

Case Study: Metabolic Fate in Rodents

A study investigated the metabolic pathways of this compound in rodents, revealing significant insights into its biotransformation and elimination rates. The research demonstrated that this compound was retained less than its non-deuterated counterpart, indicating differences in metabolic processing .

Environmental Science

Pollutant Degradation Studies

This compound has been utilized in environmental studies to assess the degradation of dibenzofuran and related compounds in contaminated water sources. Its application as a tracer compound allows for monitoring the efficiency of various remediation techniques.

Table 2: Efficiency of CuZn-ZIFs in Removing Dibenzofuran

| Parameter | Value |

|---|---|

| Catalyst Dosage (mg) | 10 |

| Initial DBF Concentration (ppm) | 30 |

| Adsorption Efficiency (%) | 86 |

| Degradation Efficiency (%) | 90 |

| Treatment Time (min) | 40-60 |

A recent study demonstrated that CuZn-ZIFs could effectively degrade dibenzofuran from contaminated water, achieving over 90% degradation within an hour when combined with hydrogen peroxide . This highlights the potential for using this compound as a model compound to evaluate remediation strategies.

Pharmaceutical Applications

Drug Development and Pharmacokinetics

This compound is also being investigated for its potential use in drug development and pharmacokinetic studies. Its stable isotopic nature allows researchers to track drug metabolism and distribution within biological systems effectively.

作用机制

The mechanism of action of Dibenzofuran-D8 is primarily related to its use as an internal standard. In mass spectrometry, it provides a reference signal that allows for accurate quantification of analytes. The deuterium atoms in this compound create a distinct mass difference compared to non-deuterated compounds, facilitating precise measurements. In nuclear magnetic resonance spectroscopy, the deuterium atoms influence the magnetic environment, aiding in the identification and quantification of other compounds .

相似化合物的比较

Dibenzofuran: The non-deuterated form of Dibenzofuran-D8, used in similar applications but lacks the isotopic signature.

Benzofuran: A related compound with a single benzene ring fused to a furan ring, used in organic synthesis and as a building block for pharmaceuticals.

Dibenzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring, used in the study of sulfur-containing organic compounds.

Uniqueness of this compound: this compound is unique due to its deuterium content, which provides distinct advantages in analytical techniques. The isotopic labeling allows for precise quantification and tracing in complex mixtures, making it invaluable in research and industrial applications .

生物活性

Dibenzofuran-D8 is a deuterated derivative of dibenzofuran, a compound known for its complex biological interactions and potential environmental implications. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C12H8O

- Molecular Weight : 168.20 g/mol

- Solubility : Approximately 3 mg/L in water at 25 °C

- Vapor Pressure : 0.0175 mm Hg at 25 °C

This compound is characterized by its polynuclear aromatic structure, which influences its reactivity and interactions with biological systems. The presence of deuterium atoms enhances the stability of the compound, making it a useful marker in various analytical studies.

Research indicates that dibenzofurans can exhibit a range of biological activities, including:

- Antibacterial Activity : Studies have shown that dibenzofuran derivatives possess antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. For instance, transition metal complexes derived from dibenzofurans demonstrated significant antibacterial activity through mechanisms involving disruption of bacterial cell walls and interference with metabolic processes .

- Toxicological Effects : The toxicological profile of dibenzofuran and its derivatives suggests potential adverse health effects upon exposure. The U.S. Environmental Protection Agency (EPA) has classified dibenzofuran as not classifiable concerning human carcinogenicity due to insufficient data on its long-term effects . However, studies have indicated that exposure can lead to oxidative stress and inflammation in biological systems .

Case Studies

- Antibacterial Studies : A study conducted on various metal complexes of dibenzofuran derivatives revealed their effectiveness against multiple bacterial strains. The complexes were characterized using techniques such as FTIR and UV-Vis spectroscopy, confirming their structural integrity and potential bioactivity. The results indicated that these complexes exhibited moderate to high antibacterial activity compared to standard antibiotics .

- Environmental Impact Assessments : Research assessing the presence of dibenzofurans in environmental samples highlighted their persistence and potential bioaccumulation in aquatic organisms. Concentrations measured in sediments and biological tissues showed significant variability, with certain congeners being more prevalent than others, indicating specific ecological risks associated with dibenzofuran exposure .

Data Table: Biological Activity Overview

属性

IUPAC Name |

1,2,3,4,6,7,8,9-octadeuteriodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDCPKCNAJMEE-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3O2)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Dibenzofuran-D8 and how does its crystalline structure compare to non-deuterated Dibenzofuran?

A1: this compound (C12D8O) is the deuterated analogue of Dibenzofuran, where all eight hydrogen atoms are replaced with deuterium. Similar to Dibenzofuran, the crystalline structure of this compound exhibits disorder. This means some molecules within the crystal structure are flipped 180 degrees relative to others about an axis through the molecule's center of mass and perpendicular to the furan ring []. This type of disorder was observed previously in Dibenzofuran. The research showed that 11.2% of the molecules in the this compound crystal adopted this alternate orientation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。